![molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol CAS No. 890854-82-7](/img/structure/B49081.png)

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Overview

Description

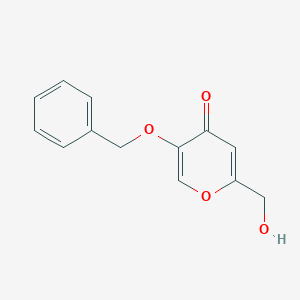

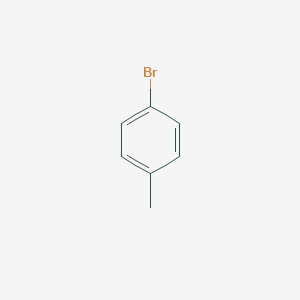

The compound “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block . The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .

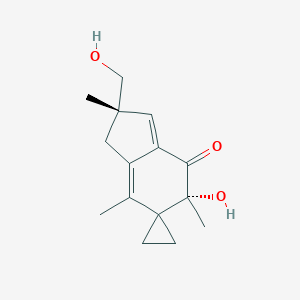

Molecular Structure Analysis

The molecular formula of “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” is C18H14O3 . The compound has a molecular weight of 278.3 g/mol . The InChI string representation of the molecule is InChI=1S/C18H14O3/c19-16-7-5-13 (6-8-16)12-1-3-14 (4-2-12)15-9-17 (20)11-18 (21)10-15/h1-11,19-21H .Physical And Chemical Properties Analysis

The compound “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” has a molecular weight of 278.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 278.094294304 g/mol . The topological polar surface area of the compound is 60.7 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications

Antioxidant Research

Summary of the Application

“5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” is a derivative of the compound dehydro-δ-viniferin and has been studied for its antioxidative activities. The compound and its derivatives are of interest in the field of antioxidant research.

Methods of Application or Experimental Procedures

The antioxidative activities of the compound and its derivatives were studied using density functional theory (DFT) calculations using the hybrid functional B3LYP and the 6-311G (d,p) basis set .

Results or Outcomes

The study found that the O–H bond breakage is reasonably responsible for the antioxidative activity, whereas the environment greatly influences results . The compound showed different antioxidative routes in different solvents, namely water, methanol, and especially acetone .

Excited-State Dynamical Reactions

Summary of the Application

The compound is also of interest in the field of excited-state dynamical reactions. The impact of the chalcogen atomic electronegativity (O, S, and Se atoms) of new organic molecules on excited-state dynamical reactions is self-evident .

Methods of Application or Experimental Procedures

A computational investigation of chalcogen-substituted 3,6-bis (4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol (BDYBD) derivatives was performed . The study focused on characteristic BDYBD derivatives that contain intramolecular double hydrogen bonds .

Results or Outcomes

The study found that changes in atomic electronegativity affect the way hydrogen bonds interact and how excited molecules affect transfer protons . The variation in chalcogen atomic electronegativity has a regulatory effect on the excited-state dual-proton transfer (ESDPT) behavior of BDYBD derivatives .

properties

IUPAC Name |

5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADMQAUVBPTTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)